molecular formula C14H13BrOS B7993025 2-Bromo-3'-(methylthio)benzhydrol

2-Bromo-3'-(methylthio)benzhydrol

Cat. No.: B7993025
M. Wt: 309.22 g/mol
InChI Key: JJPJUFPAMJCTGW-UHFFFAOYSA-N
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Description

2-Bromo-3’-(methylthio)benzhydrol is an organic compound that features a bromine atom, a methylthio group, and a benzhydrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-(methylthio)benzhydrol typically involves the bromination of 3’-(methylthio)benzhydrol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for 2-Bromo-3’-(methylthio)benzhydrol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-(methylthio)benzhydrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the hydrogenated compound.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3’-(methylthio)benzhydrol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3’-(methylthio)benzhydrol depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. For example, the hydroxyl group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3’-(Methylthio)benzhydrol: Lacks the bromine atom, which can affect its reactivity and applications.

    2-Bromo-4’-(methylthio)benzhydrol: Similar structure but with the bromine atom at a different position, leading to different chemical properties.

    2-Bromo-3’-(methylthio)benzophenone: Contains a ketone group instead of a hydroxyl group, resulting in different reactivity.

Uniqueness

2-Bromo-3’-(methylthio)benzhydrol is unique due to the presence of both a bromine atom and a methylthio group on the benzhydrol scaffold. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(2-bromophenyl)-(3-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrOS/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9,14,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPJUFPAMJCTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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